molecular formula C9H12Cl2N2O B014368 N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride CAS No. 94319-79-6

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

Cat. No. B014368
Key on ui cas rn: 94319-79-6
M. Wt: 235.11 g/mol
InChI Key: ARUMZUNJBHSOQQ-UHFFFAOYSA-N
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Patent
US05238962

Procedure details

A solution of 6.2 ml (0.05 mol) of 4-chlorobenzoyl chloride in 150 ml of ether is added dropwise at -10° over a period of 0.5 hour to a solution of 10 ml (0.15 mol) of ethylenediamine in 150 ml of ether. The mixture is left to warm to room temperature, filtered and the white residue is rinsed twice with ether. After concentrating the ether solution, the residue is acidified with dilute hydrochloric acid and extracted several times with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After evaporating the chloroform, converting the residue into the hydrochloride and recrystallization from ethanol/ether, there are obtained 1.8 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([NH2:14])[CH2:12][NH2:13]>CCOCC>[ClH:1].[NH2:13][CH2:12][CH2:11][NH:14][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the white residue is rinsed twice with ether
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the ether solution
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate in order
CUSTOM
Type
CUSTOM
Details
to remove the neutral constituents
EXTRACTION
Type
EXTRACTION
Details
extracted several times with chloroform
CUSTOM
Type
CUSTOM
Details
After evaporating the chloroform
CUSTOM
Type
CUSTOM
Details
into the hydrochloride and recrystallization from ethanol/ether, there

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05238962

Procedure details

A solution of 6.2 ml (0.05 mol) of 4-chlorobenzoyl chloride in 150 ml of ether is added dropwise at -10° over a period of 0.5 hour to a solution of 10 ml (0.15 mol) of ethylenediamine in 150 ml of ether. The mixture is left to warm to room temperature, filtered and the white residue is rinsed twice with ether. After concentrating the ether solution, the residue is acidified with dilute hydrochloric acid and extracted several times with ethyl acetate in order to remove the neutral constituents. The aqueous phase is made alkaline with sodium hydroxide solution and extracted several times with chloroform. After evaporating the chloroform, converting the residue into the hydrochloride and recrystallization from ethanol/ether, there are obtained 1.8 g of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride which is identical with the product obtained in Example 1.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([NH2:14])[CH2:12][NH2:13]>CCOCC>[ClH:1].[NH2:13][CH2:12][CH2:11][NH:14][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the white residue is rinsed twice with ether
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the ether solution
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate in order
CUSTOM
Type
CUSTOM
Details
to remove the neutral constituents
EXTRACTION
Type
EXTRACTION
Details
extracted several times with chloroform
CUSTOM
Type
CUSTOM
Details
After evaporating the chloroform
CUSTOM
Type
CUSTOM
Details
into the hydrochloride and recrystallization from ethanol/ether, there

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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